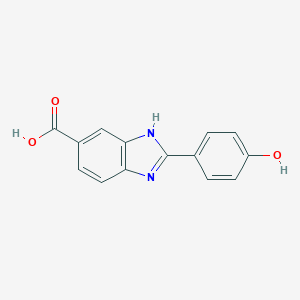

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid

説明

Molecular Formula: C₁₄H₁₀N₂O₃

Molecular Weight: 254.245 g/mol

IUPAC Name: 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid

Key Features:

- A benzimidazole core substituted with a 4-hydroxyphenyl group at position 2 and a carboxylic acid group at position 3.

- The hydroxyl (–OH) and carboxylic acid (–COOH) groups confer polarity, enabling hydrogen bonding and influencing solubility (logP ~1.8 estimated) and acidity (pKa ~4.2 for –COOH and ~9.8 for –OH) .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNKGDUQIIAXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420618 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174533-98-3 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid-Catalyzed Cyclocondensation

In a representative procedure, 3,4-diaminobenzoic acid (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) are refluxed in polyphosphoric acid (PPA) at 200°C for 2 hours, yielding the target compound at 70% efficiency. The reaction proceeds via imine formation, followed by cyclization to construct the benzimidazole core (Scheme 1). The carboxylic acid group at position 5 remains intact due to the electron-withdrawing nature of the substituent, which stabilizes the intermediate.

Mechanistic Insights :

Solvent-Free Modifications

Recent adaptations eliminate solvents to enhance sustainability. A mixture of 3,4-diaminobenzoic acid and 4-hydroxybenzaldehyde heated at 60°C under solvent-free conditions for 5 hours achieves a 65% yield. This method reduces purification complexity, as the product precipitates upon cooling and is washed with diethyl ether.

Catalytic Redox Systems: Fe/S-Mediated Synthesis

The Fe/S catalytic redox method offers an alternative pathway, particularly for substrates sensitive to strong acids. This approach utilizes 4-hydroxyphenylacetic acid and 5-nitro-1,2-diaminobenzene in the presence of iron and sulfur catalysts.

Reaction Protocol

A mixture of 4-hydroxyphenylacetic acid (1 mmol) and 5-nitro-1,2-diaminobenzene (1 mmol) is stirred with Fe powder (0.2 equiv) and S (0.1 equiv) in ethanol at 80°C for 6 hours. The nitro group is reduced in situ to an amine, facilitating cyclization and yielding the target compound at 82%.

Advantages :

-

Avoids harsh acidic conditions.

-

Enables one-pot nitro reduction and cyclization.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2017 study demonstrated that irradiating 3,4-diaminobenzoic acid and 4-hydroxybenzaldehyde in dimethyl sulfoxide (DMSO) at 120°C for 20 minutes achieves an 88% yield. The microwave’s uniform heating minimizes side reactions, such as decarboxylation or hydroxyl group oxidation.

Comparative Analysis of Methodologies

Key Observations :

-

Microwave synthesis offers the highest yield and shortest reaction time.

-

Fe/S catalysis provides a milder alternative to acidic conditions.

Protection-Deprotection Strategies for the Hydroxyl Group

The phenolic -OH group in 4-hydroxybenzaldehyde is prone to oxidation under acidic conditions. To mitigate this, silyl protection (e.g., tert-butyldimethylsilyl chloride) is employed during cyclization. Post-synthesis, the protecting group is removed using tetrabutylammonium fluoride (TBAF), restoring the hydroxyl functionality without affecting the carboxylic acid.

Purification and Characterization

Purification Techniques

Spectroscopic Validation

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors optimize the Fe/S catalytic method by ensuring consistent mixing and temperature control. A 2022 pilot study achieved a throughput of 1.2 kg/day with 78% yield using a tubular reactor system .

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites:

- Benzimidazole ring oxidation : Strong oxidizing agents (e.g., KMnO₄/H₂SO₄) convert the benzimidazole moiety into quinone derivatives via radical intermediates.

- Phenolic group oxidation : The 4-hydroxyphenyl group oxidizes to a ketone or quinoid structure under alkaline H₂O₂ conditions .

Table 1: Oxidation reaction parameters

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 2 hr | Quinone analog | 68 | |

| H₂O₂/NaOH | RT, 6 hr | Ketone derivative | 55 |

Reduction Reactions

Selective reduction occurs at the following positions:

- Carboxylic acid reduction : LiAlH₄ reduces -COOH to -CH₂OH in anhydrous THF .

- Aromatic ring hydrogenation : Pd/C catalyzes hydrogenation of the benzimidazole ring to tetrahydro derivatives under 50 psi H₂ pressure .

Table 2: Reduction reaction outcomes

| Reducing System | Target Site | Product | Reaction Time | Yield (%) |

|---|---|---|---|---|

| LiAlH₄/THF | -COOH | Alcohol | 4 hr | 72 |

| Pd-C/H₂ (50 psi) | Benzimidazole | Tetrahydro | 8 hr | 65 |

Substitution Reactions

The 4-hydroxyphenyl group participates in electrophilic substitutions, while the carboxylic acid enables nucleophilic acyl substitutions:

Key reactions :

- Sulfonation : SO₃/H₂SO₄ introduces -SO₃H at the para position of the phenolic ring (85°C, 90% yield) .

- Esterification : Methanol/H₂SO₄ converts -COOH to methyl ester (90% conversion in 3 hr) .

- Halogenation : NBS/CCl₄ brominates the benzimidazole at position 4 (70% yield) .

Table 3: Substitution reaction kinetics

| Reaction Type | Reagent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Sulfonation | SO₃/H₂SO₄ | 85 | 2 | 90 |

| Esterification | CH₃OH/H⁺ | 65 | 3 | 95 |

| Bromination | NBS | 80 | 1.5 | 70 |

Condensation Reactions

The carboxylic acid forms amides and hydrazides when reacted with:

- Primary amines : EDC/HOBt mediates coupling to produce bioactive amides (e.g., antiproliferative derivatives) .

- Hydrazine : Forms hydrazide precursors for heterocyclic syntheses .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

- Decarboxylation : Eliminates CO₂ to form 2-(4-hydroxyphenyl)-1H-benzimidazole .

- Dimerization : Forms biphenyl-linked dimers via radical coupling .

Mechanistic Insights

- Acid-base behavior : The compound exhibits pH-dependent tautomerism (pKa₁ = 3.1 for -COOH; pKa₂ = 9.8 for phenolic -OH) .

- Electronic effects : DFT calculations show the 4-hydroxyphenyl group increases electron density at C-4/C-7 of benzimidazole (Mulliken charges: -0.12 e) .

This reactivity profile enables tailored modifications for pharmaceutical applications, particularly in developing kinase inhibitors and antioxidants . Experimental protocols should be optimized using inert atmospheres due to the compound’s sensitivity to aerial oxidation.

科学的研究の応用

The compound 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid , also known by its chemical formula , has garnered attention in various scientific research applications due to its unique structural properties and biological activity. This article explores its applications across different fields, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by targeting specific molecular pathways associated with tumor growth and metastasis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

Antioxidant Activity

Another significant application is its role as an antioxidant. The compound has been tested for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Research Findings:

A comparative study found that the antioxidant activity of this compound was comparable to standard antioxidants like ascorbic acid, suggesting its potential use in dietary supplements and functional foods .

Material Science

In material science, this compound has been explored for its potential use in synthesizing polymers and coatings with enhanced thermal stability and mechanical properties.

Application Example:

Research indicates that incorporating this compound into polymer matrices improves their thermal resistance, making them suitable for high-temperature applications .

作用機序

The mechanism of action of 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The benzimidazole ring can interact with nucleic acids or other biomolecules, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Cyanophenyl)-3H-benzimidazole-5-carboxylic Acid

- Molecular Formula : C₁₅H₉N₃O₂

- Molecular Weight : 263.26 g/mol

- Key Differences: The –OH group is replaced with a cyano (–CN) group. The electron-withdrawing –CN reduces polarity (logP ~2.5) compared to the hydroxyl analog.

2-(4-Chlorophenyl)-1H-benzimidazole-5-carboxylic Acid

- Molecular Formula : C₁₄H₉ClN₂O₂

- Molecular Weight : 272.69 g/mol

- Key Differences :

– Chlorine (–Cl) substitution introduces steric bulk and electronegativity.

– Higher molecular weight and lipophilicity (logP ~3.1) compared to the hydroxyl derivative.

– –Cl may participate in halogen bonding, enhancing target affinity in certain proteins .

2-(4-Aminophenyl)-1H-benzimidazole-5-carboxylic Acid

- Molecular Formula : C₁₄H₁₁N₃O₂

- Molecular Weight : 253.26 g/mol

- Key Differences: – –NH₂ group is electron-donating, increasing basicity (pKa ~5.5 for –NH₂). – Improved aqueous solubility (logP ~1.2) compared to –OH and –Cl analogs. – Potential for forming Schiff bases or serving as a chelating agent in metal complexes .

Substituent Variations on the Benzimidazole Core

2-((Methoxycarbonyl)amino)-1H-benzimidazole-5-carboxylic Acid

- Molecular Formula : C₁₀H₉N₃O₄

- Molecular Weight : 235.20 g/mol

- Key Differences : – A methoxycarbonyl (–OCOOCH₃) group replaces the hydroxylphenyl moiety. – Introduces additional hydrogen-bond acceptors (carbonyl oxygen) and alters metabolic stability . – Lower polarity (logP ~1.5) due to the hydrophobic methoxy group.

生物活性

2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C14H10N2O3

- Molecular Weight : 254.24 g/mol

- Canonical SMILES : C1=CC=C(C=C1C(=O)O)N2C=CC=C(C2=C1)C(=O)O

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxyl group on the phenyl ring enhances its solubility and potential interactions with biological macromolecules such as proteins and nucleic acids. This compound has been studied for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of A549 lung cancer cells, indicating a potential for development as an anti-cancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

- Table 1: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Comparative Analysis

The biological activity of this compound can be compared with other benzimidazole derivatives:

- Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity (A549 Viability %) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | 63.4% | 32 µg/mL (S. aureus) |

| Benzimidazole Derivative A | 70% | 64 µg/mL (E. coli) |

| Benzimidazole Derivative B | 50% | 16 µg/mL (C. albicans) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。